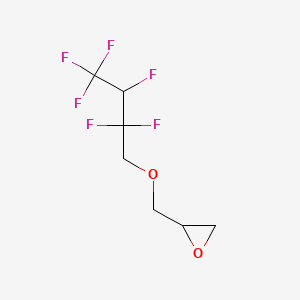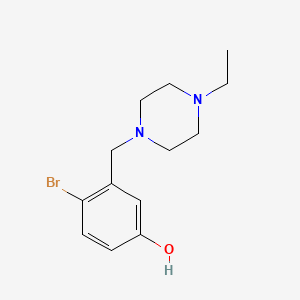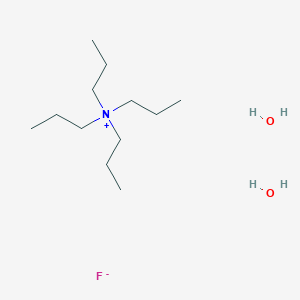
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is a fluorinated organic compound with the molecular formula C7H8F6O2. It is characterized by the presence of an oxirane (epoxide) ring and a hexafluorobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane typically involves the reaction of hexafluorobutanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions include alcohols, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the synthesis of modified polymers and the development of new pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is unique due to its combination of a highly reactive oxirane ring and a fluorinated butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in materials science and pharmaceuticals .
Properties
| 93858-69-6 | |
Molecular Formula |
C7H8F6O2 |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |
InChI Key |
OHNPHEFKAOEHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

